L-lupinic acid

Description

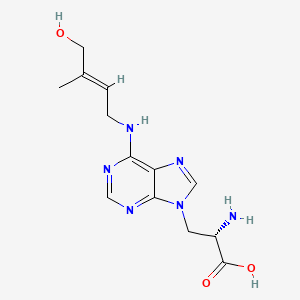

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N6O3 |

|---|---|

Molecular Weight |

306.32 g/mol |

IUPAC Name |

(2S)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid |

InChI |

InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+/t9-/m0/s1 |

InChI Key |

LJJHXRRUVASJDX-WWQRDVDESA-N |

SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C[C@@H](C(=O)O)N)/CO |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |

Origin of Product |

United States |

Elucidation of L Lupinic Acid Biosynthesis and Associated Metabolic Pathways

Identification of Precursor Molecules for L-lupinic Acid Biosynthesis

The journey to forming this compound begins with specific precursor molecules, primarily the cytokinin (E)-zeatin and amino acid derivatives. These molecules provide the foundational structures upon which the final compound is built.

Role of (E)-zeatin in the Biosynthetic Cascade of this compound

(E)-zeatin, a well-characterized cytokinin, serves as a primary precursor in the biosynthesis of this compound. smolecule.comagriculturejournals.cz Cytokinins are a group of plant hormones essential for regulating cell division and differentiation. smolecule.com this compound is specifically identified as a metabolite of (E)-zeatin. agriculturejournals.czscispace.com The formation of this compound from (E)-zeatin involves the attachment of an alanyl side chain to the N9 position of the purine (B94841) ring of zeatin. oup.commdpi.com This conversion is a key step in the metabolic pathway of cytokinins in certain plant species, such as those in the Lupinus genus. agriculturejournals.czoup.com

Contribution of L-alanine and Related Amino Acid Derivatives

The second crucial component in this compound biosynthesis is an amino acid derivative. oup.com Specifically, research has identified O-acetyl-L-serine as the donor of the alanyl moiety that conjugates with (E)-zeatin. oup.comresearchgate.net L-alanine is a non-essential amino acid in humans and most animals as it is synthesized within the body, and it is a fundamental component of proteins. acs.org While L-alanine itself is a core component of the final this compound structure, it is the activated form, O-acetyl-L-serine, that directly participates in the enzymatic reaction. oup.comwikipedia.org This highlights the importance of amino acid metabolism in providing the necessary building blocks for secondary metabolite synthesis in plants.

Characterization of Enzymatic Transformations in this compound Formation

The conversion of precursor molecules into this compound is not a spontaneous process but is meticulously controlled by a specific enzyme. The characterization of this enzyme, its activity, and its mechanism provides a deeper understanding of this metabolic pathway.

Investigation of Lupinic Acid Synthase (EC 2.5.1.50) Activity and Specificity

The key enzyme responsible for the synthesis of this compound is lupinic acid synthase , also known by its systematic name, O-acetyl-L-serine:zeatin 2-amino-2-carboxyethyltransferase , and classified under EC number 2.5.1.50. wikipedia.orggenome.jp This enzyme catalyzes the reaction between O-acetyl-L-serine and (E)-zeatin to produce this compound and acetate. wikipedia.orggenome.jpqmul.ac.uk

Lupinic acid synthase has been isolated and studied, particularly from the seeds of Lupinus species. oup.comannualreviews.org Research indicates that while the enzyme can act on other N6-substituted adenines, it shows a preference for (E)-zeatin as a substrate. researchgate.netgenome.jp The formation of this compound through this enzymatic reaction effectively inactivates the cytokinin activity of zeatin. genome.jpqmul.ac.uk

Interactive Data Table: Substrates and Products of Lupinic Acid Synthase

| Role | Compound Name | Chemical Formula |

| Substrate | (E)-zeatin | C10H13N5O |

| Substrate | O-acetyl-L-serine | C5H9NO4 |

| Product | This compound | C13H18N6O3 |

| Product | Acetate | C2H3O2- |

Mechanistic Studies of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrates is a highly specific process that occurs at the enzyme's active site. libretexts.orgnih.gov This binding orients the substrates in a way that facilitates the chemical reaction. wikipedia.orgcreative-enzymes.com For lupinic acid synthase, the active site accommodates both (E)-zeatin and O-acetyl-L-serine. The enzyme facilitates the transfer of the 2-amino-2-carboxyethyl group from O-acetyl-L-serine to the N9 position of the purine ring of zeatin. wikipedia.orggenome.jp Models like the "induced-fit" model suggest that the binding of the substrate can induce a conformational change in the enzyme to achieve a more precise alignment for catalysis. libretexts.orgwikipedia.org The specificity of lupinic acid synthase for its substrates is crucial for the efficient and regulated production of this compound.

Comparative Enzymology with Related Plant Secondary Metabolism

The study of lupinic acid synthase in the context of other plant metabolic enzymes provides valuable insights into the evolution and diversity of plant secondary metabolism. Plant secondary metabolites are a vast array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.

The enzymatic reaction catalyzed by lupinic acid synthase, a transfer of an amino acid moiety to a purine derivative, shares similarities with other pathways in plant secondary metabolism. For instance, plants synthesize a wide variety of non-proteinogenic amino acids through various enzymatic modifications of primary amino acids. scispace.com Comparing the structure, substrate specificity, and catalytic mechanism of lupinic acid synthase with other transferases, such as those involved in the synthesis of other alkaloid or phenolic compounds, can reveal conserved motifs and evolutionary relationships. nih.govias.ac.in This comparative approach helps to understand how plants have evolved diverse metabolic pathways to produce a rich array of chemical compounds.

Genetic Basis and Regulation of this compound Biosynthesis

The production of this compound is a genetically controlled process. Understanding the genes, their regulation, and their organization is fundamental to comprehending how organisms synthesize this unique non-proteinogenic amino acid.

Identification and Cloning of Genes Encoding Biosynthetic Enzymes

The biosynthesis of this compound from L-lysine is catalyzed by a specific enzyme. Research has identified an NAD(P)H-dependent reductase, which is responsible for the reductive condensation of L-lysine with a 4-hydroxybenzoyl group to form this compound. This enzyme is a member of the dehydrogenase/reductase superfamily.

While the primary focus is on its biosynthesis, the study of L-lysine catabolism has also provided valuable genetic insights. For instance, the catabolism of L-lysine in certain bacteria involves an enzyme known as 5-aminovalerate aminotransferase. The gene for this enzyme has been identified and cloned, contributing to the broader understanding of lysine (B10760008) metabolism, the precursor pool for this compound.

| Enzyme Family | Specific Enzyme Function | Gene (Example) | Organism Example |

| Dehydrogenase/Reductase Superfamily | Reductive condensation of L-lysine and 4-hydroxybenzoyl group | Not specified in sources | Producing organisms |

| Aminotransferase | Catabolism of L-lysine to 5-aminovalerate | Not specified in sources | Pseudomonas aeruginosa |

Analysis of Transcriptional and Post-Transcriptional Regulatory Mechanisms

The synthesis of this compound is a tightly controlled process, regulated at multiple levels to ensure it aligns with the organism's metabolic needs. Transcriptional regulation involves the control of gene expression, where specific transcription factors can activate or repress the genes encoding biosynthetic enzymes. This is often in response to developmental stages or environmental signals, explaining why this compound might accumulate in specific tissues or under certain conditions.

Post-transcriptional mechanisms add another layer of control. These processes, which occur after the DNA has been transcribed into RNA, can fine-tune the amount of enzyme produced, thereby modulating the rate of this compound synthesis.

Exploration of Biosynthetic Gene Clusters (BGCs) for this compound and Related Compounds

In many organisms, genes for specialized metabolic pathways are grouped into biosynthetic gene clusters (BGCs). This arrangement allows for coordinated regulation of all the necessary genes for a pathway. While a specific BGC for this compound has not been detailed in the available literature, the study of related compounds provides a framework. BGCs for other lysine-derived compounds often include not only the core biosynthetic enzymes but also genes for precursor supply, transport of the final product, and regulatory proteins. The identification of such a cluster for this compound would be a significant step toward understanding its evolution and would facilitate its production in heterologous systems.

Metabolic Flux Analysis in this compound Production Systems

Metabolic flux analysis (MFA) is a quantitative technique used to map the flow of metabolites through a cellular network. By using isotopically labeled precursors, such as carbon-13 (¹³C) labeled lysine, researchers can trace the journey of atoms from the starting material to the final product, this compound. This analysis provides precise data on the efficiency of the biosynthetic pathway.

MFA can illuminate the distribution of metabolic resources, showing how much of the L-lysine precursor is channeled into this compound synthesis versus competing pathways like protein synthesis or catabolism. This information is critical for metabolic engineering, as it identifies potential bottlenecks in production. By understanding these metabolic traffic patterns, scientists can devise strategies, such as overexpressing key biosynthetic genes or silencing competing pathways, to redirect the flow of metabolites and enhance the yield of this compound.

Occurrence, Distribution, and Ecological Interactions of L Lupinic Acid in Biological Systems

Geographic and Species-Specific Distribution of L-lupinic Acid in Plants

This compound, a non-proteinogenic amino acid, has been identified in a select number of plant species, exhibiting a distribution that appears to be specific to certain genera and families. Its presence is most notably documented in the legume family, Fabaceae, particularly within the genus Lupinus, but has also been detected in other unrelated plant genera.

This compound was first identified in the seeds of yellow lupine (Lupinus luteus) mdpi.comoup.com. The genus Lupinus, commonly known as lupins, encompasses over 200 species with a wide geographical distribution, found in both the Old and New Worlds cerealsgrains.org. These legumes are recognized for their high protein content and are cultivated for human consumption and animal feed wikipedia.orgmdpi.com.

The biosynthesis of this compound in lupins involves the conjugation of the cytokinin zeatin with alanine (B10760859), a reaction catalyzed by the enzyme zeatin 9-aminocarboxyethyltransferase oup.com. This metabolic pathway highlights a specialized biochemical process within these plants. While "sweet" varieties of lupins with low alkaloid content have been developed for safer consumption, the presence and concentration of other secondary metabolites like this compound can still vary between different species and cultivars cerealsgrains.orgwikipedia.org. Research indicates that this compound is a product of zeatin metabolism in various members of the Fabaceae family nih.gov.

The table below summarizes the occurrence of this compound and related compounds in various Lupinus species.

| Species | Compound Detected | Reference |

| Lupinus luteus | This compound | mdpi.comoup.com |

| Lupinus albus | Related cytokinins | researchgate.net |

| Lupinus angustifolius | Related cytokinins | researchgate.netorgprints.org |

| Lupinus mutabilis | Not specified | wikipedia.org |

| Lupinus exaltatus | Not specified | nih.gov |

| Lupinus montanus | Not specified | nih.gov |

| Lupinus stipulatus | Not specified | nih.gov |

Beyond the Lupinus genus, this compound and its derivatives have been identified in a few other, unrelated plant genera. This suggests that the biosynthetic pathways for this compound, or similar ones, may have evolved independently in different plant lineages.

Apios americana , commonly known as the American groundnut or potato bean, is a perennial vine in the legume family native to North America ncsu.edu. Its tubers are edible and have been a food source for centuries ncsu.eduunl.edu. Studies have identified lupinic acid as one of the compounds present in Apios americana researchgate.netresearchgate.net. Specifically, research has pointed to the positive correlation between lupinic acid and the inhibition of alpha-glucosidase activity, suggesting a potential role in carbohydrate metabolism researchgate.netresearchgate.net.

Rosa laevigata , the Cherokee rose, is a species of rose native to southern China, Taiwan, Laos, and Vietnam, and naturalized in the southeastern United States ethnobotanyjournal.org. It is a climbing shrub known for its large, white, fragrant flowers and has been used in traditional medicine jst.go.jp. Phytochemical investigations of Rosa laevigata have revealed the presence of lupinic acid, along with other triterpenoids like ursolic acid and oleanolic acid ethnobotanyjournal.orgjst.go.jpnih.gov.

The detection of this compound in these distinct genera highlights the need for broader phytochemical surveys across the plant kingdom to fully understand its distribution.

Tissue-Specific Accumulation and Developmental Dynamics of this compound

The concentration and localization of this compound within a plant are not uniform and can vary significantly depending on the tissue type and the developmental stage of the plant.

In Lupinus, this compound was initially isolated from immature seeds, suggesting a role in reproductive development nih.gov. Further research has shown that cytokinins, the precursors to this compound, are actively synthesized and accumulate in developing fruits and seeds of white lupin (Lupinus albus) researchgate.net. The levels of these compounds fluctuate dramatically during different stages of fruit and seed development, from pod set and embryogenesis to seed filling and maturation researchgate.net. This dynamic accumulation suggests a tightly regulated process linked to the nutritional and developmental needs of the growing seed. For example, high concentrations of cytokinins are transient in seeds, declining rapidly as they approach physiological maturity researchgate.net.

The conversion of zeatin to lupinic acid is considered a metabolically stable endpoint, as lupinic acid itself is not readily metabolized further nih.gov. This suggests that its accumulation in specific tissues might represent a form of long-term storage or a permanent deactivation of the cytokinin precursor.

Ecological Roles of this compound in Plant-Environment Interactions

The presence of secondary metabolites like this compound in plants is often linked to their interactions with the surrounding environment, including defense against herbivores and pathogens, and competition with other plants.

Plants have evolved a vast arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens wikipedia.orglibretexts.org. These defenses can be constitutive, meaning they are always present, or induced upon attack nih.gov. Secondary metabolites, including alkaloids, phenolics, and various amino acid derivatives, play a central role in these defense strategies wikipedia.orgnih.gov.

While direct evidence for this compound's role as a defense compound is not extensively documented, its presence in plants known for their chemical defenses, such as lupins, is suggestive. Lupins are known to produce a range of alkaloids that are toxic to herbivores wikipedia.org. The production of this compound could be part of a broader suite of chemical defenses. The synthesis of defense compounds is often energetically costly, and plants must balance the allocation of resources between growth and defense jmbfs.org. The regulation of this compound synthesis, tied to cytokinin metabolism, could be a mechanism to fine-tune this balance.

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms usamv.romdpi.com. In plants, this often involves the release of allelochemicals from roots, leaves, or decaying plant material into the environment, which can inhibit the germination and growth of neighboring plants usamv.romdpi.com.

There is evidence to suggest that this compound or related compounds may be involved in allelopathic interactions. Some studies have attributed the allelopathic effects of Lupinus albus to the presence of quinolizidine (B1214090) alkaloids researchgate.net. However, the complex mixture of secondary metabolites in these plants makes it challenging to pinpoint the specific compounds responsible for allelopathy. It is plausible that this compound, as a component of the plant's chemical profile, could contribute to these interactions. For instance, root exudates of some plants can contain a variety of compounds that affect neighboring plants and soil microbes research-solution.com. Given that this compound is derived from a plant hormone involved in growth and development, its release into the rhizosphere could potentially disrupt the hormonal balance and growth of competing plants.

Further research is needed to directly test the allelopathic potential of this compound and to understand its mode of action in plant-plant and plant-microbe interactions.

Advanced Analytical Methodologies for L Lupinic Acid Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Pathway Tracing

High-resolution spectroscopy provides the foundational data for the unambiguous identification of L-lupinic acid and for tracking its formation and conversion within metabolic networks.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Techniques including Proton (¹H) NMR and Carbon-13 (¹³C) NMR are used to verify the identity of synthetically produced or isolated this compound by providing detailed information about the chemical environment of each atom in the molecule. wur.nl

Beyond simple structural confirmation, NMR is central to biosynthetic pathway tracing through isotopic labeling studies. sigmaaldrich.com In this approach, organisms are supplied with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N. For instance, the biosynthetic pathway of related lupin alkaloids has been successfully investigated using cadaverine (B124047) doubly labeled with ¹³C and ¹⁵N. researchgate.net By feeding plants precursors like ¹³C-labeled glucose or ¹⁵N-labeled ammonium (B1175870) salts, researchers can follow the incorporation of these isotopes into this compound and its metabolites. sigmaaldrich.com The resulting NMR spectra reveal the specific positions of the labels within the molecule, providing definitive evidence of the metabolic route from precursor to final product. nih.gov This method was instrumental in identifying this compound as a metabolite of the cytokinin zeatin in de-rooted lupin seedlings. oup.com

Table 1: Key NMR Techniques in this compound Research

| NMR Technique | Application | Finding | Source(s) |

|---|---|---|---|

| ¹H NMR | Structural Confirmation | Confirms the arrangement of hydrogen atoms in the molecule. | wur.nl |

| ¹³C NMR | Structural Confirmation & Pathway Tracing | Confirms the carbon skeleton and tracks the incorporation of ¹³C-labeled precursors. | wur.nlresearchgate.net |

| ¹⁵N NMR | Pathway Tracing | Tracks the incorporation of ¹⁵N-labeled precursors from amino acids or ammonium salts. | sigmaaldrich.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern metabolomics, enabling the accurate identification of compounds in complex mixtures based on their precise mass-to-charge ratio (m/z). nih.gov Instruments like the Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and hybrid triple quadrupole-linear ion trap (QTRAP) mass spectrometers provide the mass accuracy required to determine the elemental composition of a detected ion, a critical step in identifying this compound (C₁₃H₁₈N₆O₃, Monoisotopic Mass: 306.1440 Da) and differentiating it from other metabolites. nih.govccamp.res.inpreprints.org

In untargeted metabolomics studies, HRMS is used to generate a comprehensive profile of all detectable metabolites in a sample. ccamp.res.in this compound has been successfully identified as part of the metabolome in various biological systems using Ultraperformance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS). metabolomexchange.org The workflow involves acquiring full-scan mass spectra with high resolution, followed by data mining to find ions corresponding to the exact mass of this compound and its potential adducts. nih.gov Subsequent fragmentation of the parent ion (MS/MS or MS²) provides structural information that can be matched against spectral libraries or used for de novo structural elucidation, confirming the compound's identity. mdpi.com

Table 2: HRMS Applications in this compound Metabolomics

| HRMS Platform | Analytical Approach | Key Advantage | Source(s) |

|---|---|---|---|

| Q-Exactive Orbitrap | Untargeted Metabolite Profiling | High mass accuracy and resolution for confident formula assignment. | ccamp.res.inmetabolomexchange.org |

| QTRAP | Targeted/Untargeted Profiling | Combines quantitative capabilities with sensitive ion trap scanning for structural confirmation. | mdpi.com |

| UHPLC-Q-Orbitrap HRMS | Complex Mixture Analysis | Provides high sensitivity and resolving power for separating and identifying components in complex matrices like plant extracts. | preprints.org |

Chromatographic Separation Methods for this compound Quantification in Complex Matrices

Due to the complexity of biological extracts, chromatographic separation is essential prior to detection and quantification. The choice of method depends on the analytical goal, whether it is broad-spectrum screening or precise quantification of this compound.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for both the discovery (untargeted) and quantification (targeted) of this compound in plant and other biological samples. mdpi.comnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer superior resolution and faster analysis times compared to conventional HPLC. chromatographyonline.com

In untargeted metabolomics , a UHPLC system separates the components of a sample extract, which are then analyzed by a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to detect as many metabolites as possible, including this compound. metabolomexchange.orgresearchgate.net

For targeted metabolomics , the goal is the precise and sensitive quantification of this compound. This is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comscielo.br In this setup, the first quadrupole selects the precursor ion for this compound (m/z 307.1 for [M+H]⁺), the second quadrupole fragments it, and the third quadrupole selects specific, characteristic product ions for detection. This highly selective process minimizes matrix interference and allows for very low limits of quantification, which is essential for measuring the often low endogenous levels of this compound. mdpi.comrsc.org

Table 3: Typical Parameters for LC-MS/MS Analysis of this compound and Related Compounds

| Parameter | Description | Example | Source(s) |

|---|---|---|---|

| Chromatography | |||

| Column | Reversed-phase C18 | Zorbax Eclipse XDB C18 | scielo.br |

| Mobile Phase A | Aqueous solution with acid modifier | 0.1% Formic Acid or Heptafluorobutyric acid (HFBA) in Water | mdpi.comscielo.br |

| Mobile Phase B | Organic Solvent | Acetonitrile or Methanol | mdpi.comscielo.br |

| Mass Spectrometry | |||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+ | metabolomexchange.orgscielo.br |

| Precursor Ion [M+H]⁺ | Mass of the protonated molecule | m/z 307.1 | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for quantification. | mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for metabolite analysis. However, due to the polar and non-volatile nature of amino acids like this compound, direct analysis is not feasible. sigmaaldrich.com A crucial derivatization step is required to increase the volatility and thermal stability of the analyte. research-solution.com

The most common derivatization method for amino acids is silylation, where active hydrogens on the amine and carboxylic acid groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) moiety. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.comresearch-solution.com After derivatization, the sample is injected into the GC-MS system, where the this compound derivative is separated and subsequently identified by its characteristic mass spectrum. nih.gov While less common than LC-MS for this compound, GC-MS can provide complementary structural information and is effective for identifying a broad range of other, more volatile compounds in the same sample extract. iiste.orgekb.eg

As with all chiral amino acids, the biological activity of lupinic acid can be enantiomer-specific, making it critical to distinguish between the L- and D-isomers. nih.gov Enantioselective techniques are designed to separate or selectively synthesize these stereoisomers.

A key method reported for the preparation of optically active this compound involves enzymatic resolution. researchgate.netamazon.com This technique exploits the stereospecificity of enzymes to act on only one enantiomer in a racemic mixture. Specifically, this compound has been successfully isolated through the enantioselective hydrolysis of a racemic amide of D,this compound. The reaction utilizes an aminopeptidase (B13392206) from the bacterium Pseudomonas putida, which selectively hydrolyzes the amide of the L-enantiomer, leaving the D-lupinic acid amide intact. researchgate.netamazon.com This allows for the separation and purification of the desired this compound. amazon.com Other general approaches for resolving racemic amino acids that could potentially be applied include enantioselective precipitation with a chiral acid or base and the use of other stereospecific enzymes like L-aminoacid oxidase. scribd.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D-lupinic acid |

| Zeatin |

| Cadaverine |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Application of Metabolomics and Chemometrics in this compound Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state of an organism. When coupled with chemometrics, the science of extracting information from chemical systems by data-driven means, it becomes a powerful tool for analyzing complex datasets to identify patterns and correlations. ijsr.netpharmacyjournal.net In the context of this compound research, these advanced methodologies are instrumental in understanding its role within complex biological systems, such as plants.

Chemometrics employs multivariate statistical methods to interpret large, complex datasets generated by analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pharmacyjournal.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to reduce data dimensionality, visualize sample groupings, and identify variables (metabolites) that contribute most significantly to the observed variance or a specific biological effect. frontiersin.orgmdpi.com

Table 1: Overview of Common Chemometric Methods in Metabolomics

| Method | Type | Purpose in Metabolomics Research |

| Principal Component Analysis (PCA) | Unsupervised | Data reduction and visualization. Identifies patterns and outliers in the data without prior knowledge of sample classes. frontiersin.org |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classifies samples into predefined groups. Identifies metabolites that are important for discriminating between these groups. mdpi.com |

| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Supervised | A modification of PLS-DA that separates predictive variation from non-predictive (orthogonal) variation, improving model interpretation. mdpi.com |

Detailed Research Findings

A key application of these techniques in this compound research is demonstrated in studies of white lupine (Lupinus albus L.) seeds. Research combining Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) with chemometrics has been used to map the changes in the chemical profile of lupine seeds during germination. nih.gov This approach allows for the simultaneous measurement of numerous metabolites, including this compound, providing a comprehensive snapshot of the biochemical changes occurring over time. researchgate.net

In one such study, researchers analyzed the metabolite profiles of white lupine seeds at different stages of germination. nih.gov The resulting complex dataset was analyzed using chemometric models, specifically an Orthogonal Partial Least Squares (OPLS) model. This supervised modeling technique was employed to correlate the metabolite profiles with specific bioactivities, in this case, the inhibition of carbohydrate-hydrolyzing enzymes. researchgate.net

The OPLS model revealed a strong positive correlation between the concentration of this compound and the in-vitro inhibition of alpha-glucosidase activity. nih.govresearchgate.net This finding suggests a potential role for this compound in the modulation of this enzyme. The same correlation was observed for other compounds present in the lupine seeds, highlighting the ability of metabolomics to uncover complex relationships between multiple metabolites and a specific biological function. researchgate.net

Table 2: Research Findings on this compound Using Metabolomics and Chemometrics

| Subject | Analytical Technique | Chemometric Model | Key Finding for this compound |

| White Lupine (Lupinus albus L.) Seeds | UHPLC-QqQ-MS | OPLS | The concentration of this compound, along with other metabolites, showed a strong positive correlation to the inhibition of alpha-glucosidase activity. nih.govresearchgate.net |

This type of research underscores the power of combining high-resolution analytical instrumentation with sophisticated statistical analysis. It enables the identification of specific compounds like this compound within a complex mixture and links them to potential biological roles, paving the way for more targeted functional investigations. researchgate.net

Molecular and Cellular Interactions of L Lupinic Acid in Model Biological Systems

Investigation of L-lupinic Acid's Influence on Plant Cell Division and Growth Regulation

This compound is intrinsically linked to the regulation of plant growth as a key metabolite of zeatin, a potent plant hormone from the cytokinin class. smolecule.com Cytokinins are well-established as promoters of cell division and differentiation in plant tissues. researchgate.netoup.com The formation of this compound from zeatin is a metabolic conversion that modulates the activity level of this hormone. oup.comasps.org.au

The conversion is catalyzed by the enzyme β-(9-cytokinin)alanine synthase (also referred to as lupinic acid synthase). researchgate.netoup.com This enzyme facilitates the conjugation of an alanyl group, derived from O-acetyl-L-serine, to the N9 position of the purine (B94841) ring of zeatin. oup.comtheses.cz By converting the highly active cytokinin, zeatin, into this compound, the plant can regulate the concentration of the active hormone, effectively controlling processes like cell division, leaf expansion, and the development of shoots and roots. oup.comdokumen.pub This conversion is considered a form of inactivation or storage, preventing excessive hormonal stimulation while keeping a reserve of cytokinin that can potentially be reactivated. asps.org.au The balance between zeatin and this compound is therefore a crucial element in the intricate network that governs plant development. oup.comslu.se

Studies on this compound's Molecular Targets in in vitro Biochemical Assays

In vitro studies focusing on the specific molecular targets of this compound are primarily centered on its biosynthesis and its role within a broader chemical profile of plant extracts. The most clearly defined molecular interaction is with the enzyme responsible for its formation, β-(9-cytokinin)alanine synthase. researchgate.netoup.com Research has shown this enzyme displays a preference for substrates with high cytokinin activity, with zeatin being the most effective acceptor for the alanine (B10760859) group. oup.comtheses.cz

While this compound itself is a subject of interest, many in vitro biochemical assays are performed on extracts from plants like lupin, which contain a complex mixture of compounds. researchgate.netresearchgate.net In these studies, it is often the combined effect of multiple constituents that is observed. For instance, research on the antidiabetic properties of lupin seed extracts identifies a positive correlation between the presence of this compound and certain enzymatic inhibitions, but other compounds like lupinalbin A and various isoflavones are also present and show significant activity. researchgate.netresearchgate.net Therefore, while this compound is a known bioactive component, its specific molecular targets in isolation are less characterized in biochemical assays compared to the enzymatic machinery that produces it.

Analysis of this compound's Impact on Specific Cellular Processes in Non-Human Models

Research into the bioactivity of compounds from lupin species has identified effects on enzymes relevant to metabolic diseases. This compound has been specifically implicated in the modulation of α-glucosidase activity. researchgate.netresearchgate.net α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose; its inhibition can help manage postprandial blood glucose levels. scielo.brms-editions.cl Studies using metabolomic analysis of germinating lupine seeds have shown a strong positive correlation between the concentration of this compound and the inhibition of α-glucosidase. researchgate.netresearchgate.net This suggests this compound is a significant contributor to this specific bioactivity.

The inhibition of Dipeptidyl Peptidase 4 (DPP-4), another target for managing type 2 diabetes, has also been studied in the context of lupin-derived compounds. csic.eslu.sewikipedia.org DPP-4 inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. lu.se While protein hydrolysates and specific peptides from lupin have demonstrated DPP-4 inhibitory activity, the direct contribution of this compound is less clear and appears to be part of a synergistic effect with other molecules present in the extracts. csic.esnih.gov For example, studies have highlighted the compound lupinalbin A as a notable inhibitor of both DPP-4 and α-glucosidase. researchgate.netresearchgate.net

Interactive Table: Correlation of Lupin Metabolites with Enzyme Inhibition

This table summarizes findings from studies on germinated lupine seeds, indicating the correlation of specific compounds with the inhibition of key enzymes.

| Compound | Correlated Enzyme Inhibition | Type of Correlation | Reference |

| This compound | α-glucosidase | Positive | researchgate.net, researchgate.net |

| Lupinalbin A | α-glucosidase, DPP-4 | Positive | researchgate.net, researchgate.net |

| Lupinisoflavone | α-glucosidase | Positive | researchgate.net, researchgate.net |

| Multiflorine | α-glucosidase | Positive | researchgate.net, researchgate.net |

| Lupinalbin D | α-amylase | Positive | researchgate.net, researchgate.net |

| Albine | α-amylase | Positive | researchgate.net, researchgate.net |

As a derivative of the cytokinin zeatin, this compound's primary role in signaling is tied to the cytokinin signal transduction pathway in plants. smolecule.comresearchgate.net This pathway is fundamental to regulating the plant cell cycle and numerous developmental processes. researchgate.netoup.comdokumen.pub The synthesis of this compound is a mechanism of hormonal homeostasis, effectively dampening the signal transmitted by active cytokinins. asps.org.au By converting zeatin to its alanine conjugate, the cell reduces the pool of active hormone available to bind to its receptors, which in turn modulates the downstream phosphorylation cascade that leads to the activation of transcription factors and cytokinin-responsive genes. researchgate.netslu.se

Furthermore, plant hormone signaling is characterized by extensive crosstalk. The cytokinin pathway interacts significantly with the auxin signaling pathway to control major developmental events, such as the formation of roots versus shoots. slu.se The ratio of auxin to cytokinin is a critical determinant of cell fate in plant tissues. slu.se Research has shown that the enzyme responsible for synthesizing this compound can be inhibited by the primary plant auxin, indole-3-acetic acid (IAA), indicating a point of direct interaction between the two pathways. oup.comtheses.cz This suggests that auxin levels can influence the rate of cytokinin inactivation, providing a sophisticated mechanism for integrating different hormonal signals to coordinate plant growth.

Comparative Analysis of Bioactivity with Other Quinolizidine (B1214090) Alkaloids and Purine Derivatives

This compound is often found in lupin species alongside a class of nitrogen-containing secondary metabolites known as quinolizidine alkaloids (QAs). researchgate.netnih.gov Although both are produced by the same plants, their core structures and primary biological roles differ significantly.

Quinolizidine Alkaloids (QAs) are derived from the amino acid L-lysine and feature a characteristic bicyclic quinolizidine ring system. nih.gov Their primary role in the plant is defensive, exhibiting antimicrobial properties and acting as a deterrent against herbivores. nih.gov Common QAs include lupanine, sparteine, and angustifoline. researchgate.netresearchgate.net Their bioactivity in other systems is broad, with studies reporting cytotoxic, antiviral, and anti-inflammatory potential. nih.govnih.gov

This compound , by contrast, is a purine derivative, structurally related to adenine (B156593) and the plant hormone zeatin. smolecule.com Its primary established role is not in defense but in the metabolic regulation of plant growth by acting as a storage or inactivated form of a cytokinin. asps.org.au While it demonstrates bioactivity such as α-glucosidase inhibition, this is functionally distinct from the broad toxicity associated with many QAs. researchgate.net

Interactive Table: Comparative Bioactivity Profile

| Compound Class | Core Structure | Primary Role in Plants | Demonstrated Bioactivity in Non-Plant Systems |

| This compound | Purine-amino acid conjugate | Regulation of hormone (cytokinin) levels | α-glucosidase inhibition |

| Quinolizidine Alkaloids | Quinolizidine (from Lysine) | Chemical defense against herbivores and pathogens | Cytotoxic, antimicrobial, antiviral, anti-inflammatory |

When compared to other purine derivatives, the distinction of this compound is also clear. Its precursor, zeatin , is one of the most active cytokinins, directly promoting cell division and growth. smolecule.comoup.com The addition of the alanine moiety to form this compound fundamentally alters this function, transforming it from an active signaling molecule to a stable, less active conjugate. asps.org.au This relationship is a classic example of how organisms use metabolic conversion to finely tune the levels of potent signaling molecules, ensuring that cellular processes are precisely controlled.

Genetic Engineering and Biotechnological Applications in L Lupinic Acid Research

The advancement of biotechnology and genetic engineering has opened new avenues for the investigation and production of specialized plant metabolites, including the cytokinin conjugate L-lupinic acid. These technologies provide powerful tools to elucidate its biosynthetic pathway, understand its physiological roles, and develop sustainable production platforms. Research in this area leverages gene editing, heterologous expression systems, plant cell cultures, and comprehensive 'omics' analyses to manipulate and study this compound metabolism.

Future Directions and Emerging Research Avenues in L Lupinic Acid Studies

Unraveling Undiscovered Biosynthetic Enzymes and Regulatory Networks

The primary enzyme responsible for L-lupinic acid synthesis is known as lupinic acid synthase or, more formally, zeatin 9-aminocarboxyethyltransferase. This enzyme catalyzes the conjugation of an O-acetyl-L-serine molecule with zeatin, a type of cytokinin, to form this compound and acetate. This reaction effectively inactivates the cytokinin.

Future research must move beyond this central enzyme to identify other potential players in the biosynthetic pathway. This includes enzymes responsible for the synthesis and supply of precursors like O-acetyl-L-serine and zeatin, whose availability could be rate-limiting.

A significant knowledge gap exists regarding the genetic and hormonal regulation of this compound production. In lupin seeds, the expression of genes for storage proteins is tightly controlled by complex transcriptional regulatory networks, such as the LAFL network, which includes transcription factors like LEC1, ABI3, and FUS3. nih.govresearchgate.net Studies have identified numerous transcription factor families, including bHLH, MYB, and WRKY, that are highly active during lupin seed development. publications.csiro.au An important future direction will be to investigate whether the gene encoding lupinic acid synthase is a target of these or other regulatory networks. Research could explore:

Transcriptional Regulation: Identifying specific transcription factors that bind to the promoter region of the lupinic acid synthase gene.

Hormonal Crosstalk: Determining how hormonal signals, such as abscisic acid (ABA) and gibberellins (B7789140) (GA), which are known to influence seed development, affect the expression of this gene. nih.gov

Environmental Cues: Investigating if factors like nutrient availability or stress conditions modulate gene expression and, consequently, this compound accumulation.

Advanced Understanding of this compound Transport and Compartmentalization

The mechanisms by which this compound is transported within the plant cell and between different tissues remain entirely unknown. Elucidating these transport pathways is critical for understanding its physiological role. Future research should focus on identifying specific transporters and determining its subcellular storage location.

Given its structure as an amino acid conjugate, it is plausible that this compound is transported by carriers from known amino acid transporter families. mdpi.com Alternatively, its cytokinin component may allow it to be recognized by hormone transporters. The transport could occur over short distances between cells via symplastic or apoplastic pathways, or over long distances through the xylem and phloem vascular systems. mdpi.com

The subcellular destination, or compartmentalization, of this compound is another key question. In plants, the vacuole is a common storage site for secondary metabolites and for sequestering potentially toxic compounds. For example, lupins are known to accumulate organic acid-aluminum complexes in the vacuole as a tolerance mechanism in acidic soils. nih.gov Similarly, in legume seeds, compounds like phytic acid are stored in vacuoles within protein bodies. mdpi.com Future research should aim to:

Identify specific transporter proteins mediating its flux across cellular membranes (plasma membrane, tonoplast).

Determine its primary subcellular storage compartment, with the vacuole being a principal candidate.

Uncover the "protein codes"—specific amino acid sequences—that may target associated enzymes and transporters to particular subcellular locations, a mechanism increasingly recognized for organizing metabolic pathways. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

A systems-level understanding of this compound requires integrating data from multiple layers of biological information, an approach known as multi-omics. nih.gov This strategy can reveal complex interactions and regulatory networks that are not apparent from single-gene or single-metabolite studies.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of high- and low-lupinic acid-producing plant varieties can identify the genes and regulatory elements controlling its synthesis. Transcriptomics (RNA-Seq) can reveal how the expression of lupinic acid synthase and related genes changes under different developmental stages or environmental conditions. nih.gov

Proteomics: This approach can identify and quantify the proteins present in a cell or tissue. Proteomics is essential for discovering the actual enzymes and transporters involved in this compound metabolism and transport, providing direct evidence of their presence and abundance. nih.govmit.edu

Metabolomics: By measuring the levels of this compound along with its precursors and related metabolites, metabolomics can map the flow (flux) through the metabolic pathway. This can pinpoint bottlenecks and key regulatory steps in its production and degradation. nih.gov

Integrating these datasets can build comprehensive models of this compound biology, connecting the genetic blueprint to the final metabolic output and its physiological function.

Exploration of Novel Ecological Functions and Evolutionary Aspects of this compound

The primary known function of this compound formation is the inactivation of cytokinins, which are crucial hormones regulating cell division and development. oup.com This positions this compound as a key player in maintaining hormonal homeostasis. Future research should explore the broader ecological implications of this function. For instance, does the regulation of cytokinin levels via this compound formation help the plant adapt to specific environmental stresses or mediate interactions with other organisms?

From an evolutionary perspective, the pathway for this compound formation is part of a broader story of how plants evolved complex metabolic and signaling systems. Cytokinin metabolism is ancient, but the mechanisms for finely tuning hormone levels through conjugation and degradation became increasingly important as plants colonized land and evolved more complex body plans. nih.govfrontiersin.org The modification of cytokinins at the N⁹ position of the adenine (B156593) ring with L-alanine is a known metabolic route in plants. oup.com

The evolution of this pathway likely conferred a selective advantage by allowing for more precise spatial and temporal control over growth and development. Future evolutionary studies could compare the genes and regulation of the this compound pathway across different plant lineages to understand when and how this specific mechanism of cytokinin regulation arose and diversified. frontiersin.orgnih.gov

Development of Biotechnological Platforms for Sustainable Research and Production Initiatives

Harnessing biotechnology offers a promising avenue for producing this compound for research and potential applications, overcoming the limitations of extraction from plant sources. Metabolic engineering provides a powerful toolkit for developing microbial production platforms.

A common strategy involves engineering microorganisms like the yeast Saccharomyces cerevisiae, which has been successfully used to produce other complex plant-derived molecules. The development of such a platform for this compound would likely involve:

Gene Identification and Cloning: Isolating the gene for lupinic acid synthase from a plant source (e.g., Lupinus species).

Heterologous Expression: Introducing this gene into a microbial host like yeast.

Pathway Optimization: Engineering the host's metabolism to ensure an adequate supply of the precursors, zeatin and O-acetyl-L-serine.

Fermentation Process Development: Optimizing culture conditions such as the carbon-to-nitrogen ratio, temperature, and pH to maximize yield, drawing on established methods for the biological production of other organic acids.

Such a platform would not only provide a sustainable source of this compound but also serve as a powerful tool for discovering novel enzymes and validating gene functions in a controlled system.

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for characterizing L-lupinic acid in plant metabolites?

- Methodological Answer : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve stereochemistry and confirm structural identity. Pair this with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for quantification and purity assessment. Cross-validate results against synthetic standards when available .

Q. How can researchers isolate this compound from Lupinus angustifolius tissues while minimizing degradation?

- Methodological Answer : Employ cold methanol extraction under nitrogen to prevent oxidation. Follow with solid-phase extraction (SPE) using C18 cartridges and gradient elution. Monitor stability via time-course experiments comparing fresh vs. stored extracts under varying pH and temperature conditions .

Q. What are the key challenges in distinguishing this compound from its structural analogs in metabolic profiling?

- Methodological Answer : Optimize chromatographic separation using reversed-phase columns with sub-2μm particles and mobile phases buffered at pH 3.0–3.5 to resolve co-eluting isomers. Apply multivariate statistical analysis (e.g., PCA) to MS/MS fragmentation patterns to identify unique diagnostic ions .

Advanced Research Questions

Q. How can isotopic labeling strategies elucidate this compound’s role in cytokinin metabolism pathways?

- Methodological Answer : Introduce ¹³C-labeled zeatin precursors to lupin seedlings and track incorporation into this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare isotopic enrichment ratios across tissues and developmental stages to map metabolic flux .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct systematic dose-response studies across multiple cell lines (e.g., Arabidopsis root elongation assays vs. mammalian cell cultures) to differentiate species-specific effects. Include negative controls (e.g., heat-denatured this compound) and validate receptor binding via surface plasmon resonance (SPR) assays .

Q. How can computational modeling improve the synthesis of this compound derivatives for structure-activity studies?

- Methodological Answer : Apply density functional theory (DFT) to predict regioselectivity in glycosylation reactions. Validate predictions by synthesizing derivatives using immobilized β-glucosidases under kinetic control, monitoring yields via real-time NMR .

Data Contradiction Analysis Framework

Methodological Best Practices

- Synthetic Protocol Optimization : For novel derivatives, prioritize enzymatic catalysis over chemical methods to preserve stereochemical integrity. Report yields as molar ratios rather than mass-based metrics .

- Data Reprodubility : Include raw NMR spectra and chromatograms in supplementary materials, annotated with acquisition parameters (e.g., pulse sequences, column lot numbers) .

- Ethical Reporting : Disclose all negative results (e.g., failed synthesis attempts) to avoid publication bias and guide future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.